N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide
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Description
“N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” is a derivative of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
Oxadiazoles, including “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide”, are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Future Directions
The future directions for “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” could involve further exploration of its potential as an anti-infective agent . Additionally, given the versatility of oxadiazoles in the arsenal of drug discovery , there could be potential for further refinement and development of 1,2,4-oxadiazole derivatives for various applications.
properties
IUPAC Name |
N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYQAUPWRSUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide |
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